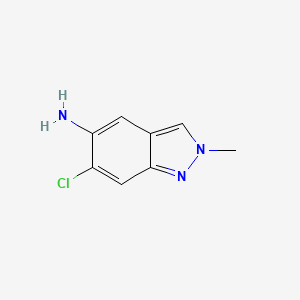

6-Chloro-2-methyl-2H-indazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methylindazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-12-4-5-2-7(10)6(9)3-8(5)11-12/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZNRFJEBAPCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C(=CC2=N1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 6-Chloro-2-methyl-2H-indazol-5-amine

Introduction: The Significance of Substituted Indazoles in Modern Drug Discovery

Indazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile biological activities, ranging from anti-inflammatory to potent anticancer properties, have cemented their importance in drug development pipelines. The precise substitution pattern on the indazole ring is critical, as even minor positional changes can dramatically alter a compound's pharmacological profile. The subject of this guide, 6-chloro-2-methyl-2H-indazol-5-amine, is a key intermediate in the synthesis of novel therapeutics, including Ensitrelvir, a potential treatment for COVID-19.[1]

The unequivocal determination of its structure is paramount for ensuring the integrity of downstream synthesis, meeting regulatory requirements, and understanding its chemical behavior. A key challenge in indazole chemistry is the potential for N-alkylation to occur at either the N1 or N2 position, leading to regioisomers with distinct properties. This guide provides an in-depth, multi-technique approach to the complete structural elucidation of this compound, emphasizing not just the "how" but the critical "why" behind each analytical step.

Part 1: Foundational Analysis - Confirming the Molecular Blueprint

The initial phase of any structure elucidation workflow is to establish the fundamental molecular formula and mass. This is achieved through a combination of mass spectrometry and combustion analysis.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the gold standard for determining the elemental composition of a novel compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique molecular formula. For a compound containing chlorine, the characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) provides a powerful validation point.

Protocol: High-Resolution Mass Spectrometry Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is the preferred method for this molecule due to the presence of the basic amine group, which is readily protonated to form a quasi-molecular ion [M+H]⁺.[2]

-

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for achieving the necessary mass accuracy (typically < 5 ppm).

-

Data Acquisition: Acquire the spectrum in positive ion mode.

-

Data Analysis:

-

Identify the monoisotopic peak for the [M+H]⁺ ion.

-

Observe the A+2 peak, which corresponds to the ³⁷Cl isotope. The relative intensity should be approximately one-third of the monoisotopic peak.

-

Utilize the instrument's software to calculate the elemental composition from the accurate mass of the monoisotopic peak.

-

Expected Data Summary:

| Parameter | Expected Value |

| Molecular Formula | C₈H₈ClN₃[3][4] |

| Exact Mass (Monoisotopic) | 181.0407 |

| [M+H]⁺ (Monoisotopic) | 182.0485 |

| [M+2+H]⁺ (³⁷Cl Isotope) | 184.0455 |

| Isotopic Ratio ([M+H]⁺:[M+2+H]⁺) | ~3:1 |

Part 2: The Core of Elucidation - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[5][6] A suite of 1D and 2D NMR experiments is required to assemble the structural puzzle of this compound and, most importantly, to definitively confirm the N2-methylation.

One-Dimensional (1D) NMR: The Initial Sketch

¹H NMR (Proton NMR): This experiment provides the first look at the proton environments within the molecule. It reveals the number of distinct proton types, their electronic environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin splitting).

¹³C NMR and DEPT-135 (Carbon NMR): The ¹³C NMR spectrum indicates the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run in conjunction to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.

Protocol: 1D NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[7]

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with standard parameters. Ensure proper shimming to obtain sharp peaks.

-

¹³C NMR & DEPT-135 Acquisition: Acquire the proton-decoupled ¹³C spectrum and the DEPT-135 spectrum.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the solvent peak or TMS.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

| Atom # | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |

| 3 | ~7.8-8.0, s, 1H | ~130-135 | CH |

| 4 | ~7.0-7.2, s, 1H | ~115-120 | CH |

| 7 | ~7.3-7.5, s, 1H | ~120-125 | CH |

| N-CH₃ | ~4.0-4.2, s, 3H | ~35-40 | CH₃ |

| NH₂ | ~5.0-5.5, br s, 2H | - | - |

| 5 | - | ~138-142 | C |

| 6 | - | ~118-122 | C |

| 3a | - | ~125-130 | C |

| 7a | - | ~145-150 | C |

Note: Chemical shifts are estimations based on known data for substituted indazoles and may vary. The broad singlet for the NH₂ protons is due to exchange with residual water and quadrupole effects.

Two-Dimensional (2D) NMR: Connecting the Dots

2D NMR experiments are essential for unambiguously determining the molecular scaffold and, crucially, the position of the methyl group.

Workflow for 2D NMR Analysis

Caption: Workflow for NMR-based structure elucidation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is a powerful tool for definitively assigning the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to assembling the molecular skeleton. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds. This is the definitive experiment for placing the methyl group.[8]

Authoritative Grounding: For an N2-substituted indazole, a critical HMBC correlation is observed between the protons of the N-methyl group and the C3 carbon of the indazole ring. Conversely, for an N1-substituted isomer, the N-methyl protons would show a correlation to the C7a carbon.[9][10]

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. For an N2-substituted indazole, a through-space correlation is expected between the N-methyl protons and the H3 proton.[9][10]

Protocol: 2D NMR Data Acquisition

-

Sample: Use the same sample prepared for 1D NMR.

-

Experiments: Run standard pulse sequences for gCOSY, gHSQC, gHMBC, and NOESY.

-

HMBC Optimization: The long-range coupling delay in the HMBC experiment is typically optimized for a J-coupling of 8 Hz to enhance correlations over two and three bonds.[8]

-

NOESY Mixing Time: A mixing time of 500-800 ms is generally appropriate for a molecule of this size.

-

Data Processing: Process the 2D data using the instrument's software to generate the correlation plots.

Key Diagnostic Correlations for N2-Methylation

Caption: Key HMBC and NOESY correlations confirming N2-methylation.

Part 3: Final Confirmation - X-ray Crystallography

While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, the absolute, unambiguous proof of structure is obtained through single-crystal X-ray crystallography.[11] This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, regiochemistry, and stereochemistry without ambiguity.

Expertise & Experience: Obtaining crystals suitable for X-ray diffraction can be a significant experimental hurdle. It often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The quality of the crystal directly impacts the quality of the diffraction data and the final resolved structure.

Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate). Employ slow evaporation of the solvent in a loosely capped vial. Screen various solvent systems to find conditions that yield single, well-ordered crystals.

-

Crystal Mounting: Carefully select a suitable crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[11]

The resulting crystallographic data would provide the definitive bond lengths, bond angles, and the unequivocal placement of the chloro, methyl, and amine substituents on the indazole core, thereby completing the structural elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that builds a case from foundational data to irrefutable proof. It begins with High-Resolution Mass Spectrometry to establish the molecular formula. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps the atomic connectivity, with the HMBC and NOESY experiments playing the pivotal role in confirming the N2-methylation—the key isomeric challenge. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, multi-faceted approach ensures the scientific integrity required for the advancement of this molecule in research and drug development.

References

- Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 13-17. [Link]

- Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

- Hanson, R. M., et al. (2022). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) – guiding principles. Pure and Applied Chemistry, 94(6), 623-636. [Link]

- Wikipedia. (n.d.). X-ray crystallography.

- Chemistry LibreTexts. (2023).

- Singh, P., & Singh, D. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 4(4). [Link]

- Google Patents. (n.d.). CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine.

- AA Blocks. (n.d.). This compound. [Link]

- Appretech. (n.d.). This compound. [Link]

- Guo, Y., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Journal of the American Society for Mass Spectrometry, 33(12), 2291–2299. [Link]

- ChemBK. (2024). This compound. [Link]

Sources

- 1. CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine - Google Patents [patents.google.com]

- 2. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 3. aablocks.com [aablocks.com]

- 4. appretech.com [appretech.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectroscopyeurope.com [spectroscopyeurope.com]

- 8. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Properties of 6-Chloro-2-methyl-2H-indazol-5-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Chloro-2-methyl-2H-indazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data with established analytical methodologies. We present key identifiers, experimentally determined and predicted properties, and detailed, field-proven protocols for their validation. The causality behind experimental choices is explained to empower fellow scientists in their own analytical endeavors. All data is supported by authoritative references to ensure scientific integrity.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse applications in medicinal chemistry.[1] The specific substitution pattern of this compound, featuring a chloro group and an amine on the benzene ring, alongside an N-methylated indazole core, imparts a unique electronic and steric profile that is crucial for its interaction with biological targets. Accurate characterization of its physicochemical properties is a non-negotiable prerequisite for any meaningful research and development, influencing everything from reaction kinetics and formulation development to pharmacokinetic and pharmacodynamic behavior.

This guide serves as a central repository of this critical information, detailing not just the "what" but the "how" and "why" of its characterization.

Chemical Identity and Structure

Correctly identifying a compound is the foundational step of any scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 1893125-36-4 | [2][3] |

| Molecular Formula | C₈H₈ClN₃ | [2][3] |

| Molecular Weight | 181.62 g/mol | [2][3] |

| Canonical SMILES | CN1N=C2C=C(C(=CC2=C1)N)Cl | [3] |

| InChI Key | YRZNRFJEBAPCCO-UHFFFAOYSA-N |

Chemical Structure:

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

The following sections detail the known physical and chemical properties. Where experimental data is limited, this is noted.

Summary of Core Properties

| Property | Value | Method | Source(s) |

| Physical Form | Solid, white crystalline solid | Visual Inspection | [4] |

| Melting Point | 140-144 °C | Capillary Method | [4] |

| Water Solubility | Data not available; expected to be low. | See Protocol 1 | |

| Organic Solvent Solubility | Soluble in methanol, chloroform, dichloromethane | Experimental | [4] |

| pKa (Predicted) | Basic pKa ~4-5; Acidic pKa ~14-15 | Computational | |

| LogP (Predicted) | ~2.0 - 2.5 | Computational |

Stability and Storage

Proper handling and storage are critical to maintain the integrity of the compound.

-

Storage Temperature: Recommended storage is at 2-8°C.

-

Conditions to Avoid: Keep in a dark place and sealed in a dry environment to prevent degradation from light and moisture. The amine functional group can be susceptible to oxidation over time, especially if exposed to air and light.

Analytical Workflows & Experimental Protocols

To ensure the trustworthiness of research, all protocols must be self-validating. The following workflows and step-by-step methods are based on established, robust industry standards and regulatory guidelines.

General Physicochemical Characterization Workflow

This diagram outlines a logical workflow for the comprehensive characterization of a research compound like this compound.

Caption: Workflow for Physicochemical Characterization.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method, as described in OECD Guideline 105, is the gold-standard for determining water solubility for compounds stable in water.[5][6] It directly measures the saturation concentration of a substance in water at equilibrium.

Methodology:

-

Preparation: Add an excess amount of this compound to a glass flask containing purified water (e.g., Milli-Q). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the flask and place it in a shaker bath maintained at a constant temperature, typically 20°C or 25°C, for a preliminary 24 hours.[5]

-

Phase Separation: After equilibration, allow the flask to stand undisturbed at the same constant temperature to let the undissolved solid settle. Centrifugation or filtration (using a filter that does not adsorb the compound) can be used to separate the saturated aqueous phase.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Analysis: Determine the concentration of the compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

Validation: Repeat the measurement with a second equilibration period (e.g., 48 hours) to ensure equilibrium was reached. The solubility values should be consistent.

Protocol 2: pKa Determination (Potentiometric Titration)

Rationale: Potentiometric titration is a highly accurate and direct method for determining the pKa of ionizable compounds.[7][8] It relies on measuring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the inflection point where the compound is 50% ionized.[7][9]

Methodology:

-

System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7][9]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is an issue) to a known concentration (e.g., 1 mM).[7] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[9]

-

Titration (Base): To determine the pKa of the protonated amine, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

Titration (Acid): To determine the pKa of the indazole N-H (if applicable), the solution can be made basic and titrated with a standardized strong base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point. Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to precisely locate the equivalence point. Perform the titration in triplicate to ensure reproducibility.[9]

Protocol 3: Lipophilicity (LogP) Determination (HPLC Method)

Rationale: The partition coefficient (LogP) between n-octanol and water is a key indicator of a drug's lipophilicity. The HPLC method, described in OECD Guideline 117, provides a rapid and reliable alternative to the traditional shake-flask method, correlating a compound's retention time on a reverse-phase column with its LogP value.[10][11][12]

Methodology:

-

System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of methanol and water, run in isocratic mode.[10]

-

Calibration: Prepare a series of reference compounds with known LogP values that span the expected range for the test compound. Inject each reference standard and record its retention time (t_R_).

-

Calculate Capacity Factor (k): For each standard, calculate the capacity factor using the formula: k = (t_R_ - t₀) / t₀, where t₀ is the column dead time (determined by injecting a non-retained compound like uracil).

-

Generate Calibration Curve: Plot log(k) versus the known LogP values for the reference standards. A linear relationship should be observed.

-

Sample Analysis: Inject the this compound solution and determine its retention time in duplicate.[10][12]

-

LogP Determination: Calculate the capacity factor (k) for the test compound. Using the calibration curve, interpolate the LogP value corresponding to its log(k).[10][13]

Safety and Handling

Based on available safety data, this compound should be handled with care.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements: Users should wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area. Avoid direct contact with skin and eyes.

Conclusion

This guide has consolidated the essential physicochemical properties of this compound, grounding the data in established analytical protocols. While key identifiers and some physical properties are well-documented, further experimental determination of its aqueous solubility, pKa, and LogP is necessary for a complete profile. The provided workflows and methods offer a robust framework for researchers to generate this data with high confidence and scientific rigor, enabling more informed decisions in drug discovery and chemical synthesis applications.

References

- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives.

- Abovchem. (n.d.). This compound - CAS:1893125-36-4.

- Sigma-Aldrich. (n.d.). This compound | 1893125-36-4.

- AA Blocks. (n.d.). 1893125-36-4 | this compound.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

- ChemBK. (2024). This compound.

- OECD. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.

- OECD. (n.d.). Test No. 105: Water Solubility.

- BLDpharm. (n.d.). 1893125-36-4|this compound.

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.

- Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water.

- Government of Canada. (n.d.). New Substances Notification.

- EconBiz. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.

- Beijing Golden Olivia Technology Development Co., Ltd. (n.d.). 6-氯-2-甲基-2H-吲唑-5-胺.

- Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - CAS:1893125-36-4 - Abovchem [abovchem.com]

- 3. aablocks.com [aablocks.com]

- 4. chembk.com [chembk.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 13. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method - EconBiz [econbiz.de]

The Indazole Amine Scaffold: A Privileged Core for Modulating Critical Biological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indazole Core in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] While rare in nature, synthetic indazole derivatives, particularly substituted indazole amines, have demonstrated a remarkable breadth of biological activities.[3][4] This has led to their investigation and application in treating a wide array of human diseases, including cancer, inflammation, neurodegenerative disorders, and infectious diseases.[5][6][7] The unique structural and electronic properties of the indazole nucleus allow it to serve as a versatile template for designing potent and selective ligands for a variety of protein targets. Several indazole-based therapeutics are now in clinical use or undergoing clinical trials, underscoring the scaffold's therapeutic importance.[8]

This guide provides a detailed exploration of the key biological activities of substituted indazole amines, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate their function.

Indazole Amines as Potent Protein Kinase Inhibitors

The most prominent and therapeutically successful application of the indazole amine scaffold is in the development of protein kinase inhibitors.[9][10] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins. Aberrant kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[11] Indazole derivatives have been successfully developed as inhibitors of various kinase families, including tyrosine kinases and serine/threonine kinases.[12]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Most indazole amine-based kinase inhibitors function as ATP-competitive inhibitors. The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a flexible loop that connects the N- and C-lobes of the kinase domain.[8] This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the enzyme's ability to bind its natural substrate and transfer the phosphate group, thereby halting downstream signaling.

A prime example is Pazopanib (Votrient®), an FDA-approved multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[13][14] Pazopanib potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α, -β), and c-Kit.[15] By blocking these receptors, Pazopanib disrupts tumor angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[11][14]

Key Signaling Pathway Inhibition by Pazopanib

The diagram below illustrates the central role of VEGFR and PDGFR in promoting tumor angiogenesis and cell proliferation, and how Pazopanib intervenes to block these pathways.

Caption: Pazopanib inhibits VEGFR and PDGFR, blocking downstream MAPK and PI3K/AKT pathways.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of kinase inhibitors. For indazole amines, modifications at various positions on the indazole ring and the amine substituent dramatically influence activity. For instance, studies on VEGFR-2 inhibitors have shown that the presence of hydrophobic groups like alkyl or halogen can affect potency.[9] Similarly, for Fibroblast Growth Factor Receptor (FGFR) inhibitors, fluorine substitutions on appended phenyl rings were found to be beneficial.[9]

| Compound Class | Target Kinase(s) | Key Structural Features & SAR Observations | Potency (IC50) |

| Pazopanib | VEGFR, PDGFR, c-Kit | N-methyl-1H-indazole core with a pyrimidine amine side chain. The sulfonamide group is critical for activity.[14][15] | Low nM range |

| Entrectinib | ALK, ROS1, TRK | 3-aminoindazole core. The specific substitution pattern is designed for potent inhibition of fusion proteins.[16] | ~12 nM (ALK) |

| Axitinib | VEGFR | Indazole core with a sulfonamide side chain. Optimized for potent and selective VEGFR inhibition.[12] | Sub-nM range |

| Indazole Amides | ERK1/2 | Amide linkage at the 3-position is critical. Modifications to the amide substituent tune potency and selectivity.[17] | Low nM range |

| FGFR1 Inhibitors | FGFR1 | 3-phenyl-1H-indazol-5-amine core. Dichloro-phenyl substitution enhances potency.[18] | ~100 nM |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a substituted indazole amine against a target kinase. This assay, such as the Kinase-Glo® platform, measures the amount of ATP remaining in solution following a kinase reaction.[19] Low kinase activity (due to inhibition) results in high ATP levels and a strong luminescent signal.

Objective: To quantify the inhibitory potency (IC50) of a test compound against a specific protein kinase.

Materials:

-

Recombinant Kinase (e.g., VEGFR-2, ERK1)

-

Kinase-specific peptide substrate

-

Test Compound (Substituted Indazole Amine)

-

ATP (Adenosine Triphosphate)

-

Kinase Assay Buffer (e.g., containing MgCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Reagent

-

White, opaque 96-well or 384-well microplates

-

Multichannel pipettes

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM or pM range.

-

Reaction Setup: In each well of the microplate, add the following components in order:

-

Kinase Assay Buffer.

-

Test compound dilution (or DMSO for control wells).

-

Recombinant kinase enzyme.

-

Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

-

-

Initiate Kinase Reaction: Add a mixture of the peptide substrate and ATP to each well to start the reaction.[20]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes). The exact time depends on the specific kinase's activity.

-

Reaction Termination & Signal Generation: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that generates light in proportion to the amount of remaining ATP.[19]

-

Signal Detection: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract background luminescence (wells with no kinase).

-

Normalize the data, setting the "no inhibitor" (DMSO) control as 100% kinase activity and a "no enzyme" control as 0% activity.

-

Plot the percent kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Indazole Amines as Modulators of Cannabinoid Receptors

Substituted indazole-3-carboxamides have emerged as a major class of potent synthetic cannabinoid receptor agonists (SCRAs).[21] These compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by binding to and activating the cannabinoid receptors CB1 and CB2.[21][22] The CB1 receptor is primarily found in the central nervous system and mediates the psychoactive effects, while the CB2 receptor is predominantly expressed in the immune system.

Mechanism of Action and Structure-Activity Relationships

Indazole-based SCRAs are agonists that bind to the orthosteric site of the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs). This binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

The SAR for this class is well-defined and highly sensitive to minor structural changes:[23][24]

-

Indazole Core: Halogenation, particularly at the 5-position (e.g., 5F-), often enhances potency.[21]

-

Linker: An amide linker at the 3-position is a common feature.

-

Head Group: The amino acid-derived head group (e.g., valinamide, tert-leucinamide) is critical for receptor interaction. (S)-enantiomers typically show higher potency than (R)-enantiomers.[25]

-

Tail Group: The N-alkyl tail (e.g., pentyl, butyl) influences binding affinity and selectivity.

| Compound | Core/Substitution | Head Group | CB1 Potency (EC50) | CB2 Potency (EC50) |

| ADB-FUBINACA | 1H-Indazole / 4-F-benzyl | tert-Leucinamide | 0.69 nM | 0.59 nM |

| 5F-MDMB-PICA | 1H-Indole / 5-Fluoro | tert-Leucine methyl ester | 3.26 nM | 0.87 nM |

| AB-FUBINACA | 1H-Indazole / 4-F-benzyl | Valinamide | ~0.9 nM (Ki) | N/A |

Data sourced from multiple studies for comparison.[23][25]

Experimental Workflow: Receptor Activation Bioassay

The following workflow describes a common method to assess the potency and efficacy of indazole amines at cannabinoid receptors using a cell-based reporter assay.

Caption: Workflow for a cell-based cannabinoid receptor activation assay.

Antimicrobial and Antiparasitic Activities

Beyond their roles in oncology and neuromodulation, substituted indazole amines have shown promising activity against a range of microbial pathogens, including bacteria, fungi, and protozoa.[1][26] The development of new antimicrobial agents is a critical area of research due to the rise of multi-drug resistant strains.

Spectrum of Activity and SAR

Various indazole derivatives have demonstrated significant antimicrobial effects. For example, indazole-benzimidazole hybrids have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Salmonella enteritidis), as well as fungal strains like Candida albicans.[27] One hybrid compound, M6, exhibited a minimum inhibitory concentration (MIC) of 3.90 µg/mL against S. aureus, outperforming standard antibiotics like ampicillin and tetracycline in the same study.[27]

SAR studies in this area suggest that:

-

Hybridization: Combining the indazole scaffold with other antimicrobial pharmacophores (like benzimidazole or oxadiazole) can lead to synergistic effects.[27][28]

-

Substitution: Halogen substitutions on the indazole ring or appended aromatic rings often enhance activity.[26]

-

Molecular Docking: Computational studies suggest these compounds may act by inhibiting key bacterial enzymes, such as DNA gyrase or beta-ketoacyl-acyl carrier protein synthase III.[26][27]

| Compound Class | Target Organism(s) | Observed Potency (MIC) | Proposed Mechanism of Action |

| Indazole-Benzimidazole Hybrids | S. aureus, S. enteritidis, C. albicans | 1.95 - 3.90 µg/mL | Inhibition of beta-ketoacyl-ACP synthase III |

| Oxadiazolyl Indazoles | Various bacteria | Not specified | General antimicrobial activity |

| Halogenated N-phenylbenzo[g]indazoles | Bacteria and Fungi | Not specified | Inhibition of lanosterol-14α-demethylase |

Data sourced from multiple studies.[26][27][28]

Conclusion and Future Outlook

The substituted indazole amine scaffold is a cornerstone of modern medicinal chemistry, providing a foundation for a diverse range of biologically active compounds. Its proven success in targeting protein kinases has led to life-saving cancer therapies like Pazopanib. Concurrently, its potent modulation of cannabinoid receptors and promising antimicrobial activities highlight its vast, yet-to-be-fully-explored therapeutic potential. Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects, exploring novel therapeutic areas, and leveraging computational chemistry to design next-generation indazole derivatives with enhanced potency and optimized pharmacokinetic properties. The versatility and proven track record of this scaffold ensure it will remain a high-priority area for drug discovery and development professionals for the foreseeable future.

References

- Vertex AI Search. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects.

- Wikipedia. Pazopanib.

- Taylor & Francis Online. Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- PubMed. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas.

- Taylor & Francis Online. Indazole derivatives and their therapeutic applications: a patent review (2013–2017).

- Patsnap Synapse. What is the mechanism of Pazopanib Hydrochloride?.

- PubMed. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.

- Dr.Oracle. What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)?.

- Taylor & Francis Online. Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- MDPI. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice.

- Taylor & Francis Online. Indazole derivatives and their therapeutic applications: a patent review (2013–2017).

- National Center for Biotechnology Information. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

- PubMed. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice.

- MedChemExpress. Ganetespib (STA-9090) | HSP90 Inhibitor.

- AACR Journals. Ganetespib (STA-9090), a Nongeldanamycin HSP90 Inhibitor, Has Potent Antitumor Activity in In Vitro and In Vivo Models of Non–Small Cell Lung Cancer.

- PubMed Central. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling.

- RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

- MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- ResearchGate. Indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2).

- Bentham Science Publishers. Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).

- PubMed. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).

- Academia.edu. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.

- protocols.io. In vitro kinase assay.

- MDPI. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids.

- ResearchGate. (PDF) SYNTHESIS AND ANTI-MICROBIAL STUDY OF OXADIAZOLYL INDAZOLES.

- Benchchem. In-Depth Technical Guide to In Vitro Kinase Assays for RET Inhibitors: A Focus on Pralsetinib.

- National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- ResearchGate. Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF.

- BMG LABTECH. Kinase assays.

- MDPI. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode.

- ResearchGate. Different biological activities reported with Indazole derivatives.

- National Center for Biotechnology Information. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- Cayman Chemical. Methods for Detecting Kinase Activity | News & Announcements.

- YouTube. InhibiScreen Kinase Inhibitor Assay Technical Video.

- National Center for Biotechnology Information. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists.

- ResearchGate. Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Mediated Diseases.

- Universiteit Gent. Application of an activity‐based receptor bioassay to investigate the in vitro activity of selected indole‐ and indazole‐3‐carboxamide‐based synthetic cannabinoids at CB1 and CB2 receptors.

- PubMed. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.

- ResearchGate. (PDF) In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists.

- Universiteit Gent. Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors.

- ResearchGate. Structure activity relationship of the synthesized compounds.

- Drug Design Org. Structure Activity Relationships.

- PubMed. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors.

- Frontiers. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.

Sources

- 1. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) | Semantic Scholar [semanticscholar.org]

- 6. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Pazopanib - Wikipedia [en.wikipedia.org]

- 14. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 16. mdpi.com [mdpi.com]

- 17. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. In vitro kinase assay [protocols.io]

- 21. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 24. Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors [biblio.ugent.be]

- 25. researchgate.net [researchgate.net]

- 26. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Chloro-2-methyl-2H-indazol-5-amine (CAS Number: 1893125-36-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-methyl-2H-indazol-5-amine, identified by CAS number 1893125-36-4, is a heterocyclic amine of significant interest in medicinal chemistry. This compound has emerged as a crucial building block in the synthesis of advanced pharmaceutical agents, most notably as a key intermediate in the production of Ensitrelvir (S-217622), an oral antiviral therapeutic developed for the treatment of COVID-19.[1][2] Its structural features and chemical reactivity make it a valuable synthon for the construction of complex molecular architectures with therapeutic potential. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of Ensitrelvir.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1893125-36-4 | [3] |

| Chemical Name | This compound | [3] |

| Molecular Formula | C₈H₈ClN₃ | [3][4] |

| Molecular Weight | 181.62 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [5][6] |

| Melting Point | 140-144 °C | [5][6] |

| Solubility | Soluble in organic solvents such as methanol, chloroform, and dichloromethane. | [5][6] |

| Purity | Typically available at >95% purity. | [2] |

| Storage | Store at 2-8°C in a dry, dark place. | [7][8] |

Core Application: Intermediate in the Synthesis of Ensitrelvir

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Ensitrelvir.[1][2] Ensitrelvir is an orally administered antiviral drug that acts as a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[9]

Mechanism of Action of Ensitrelvir

The replication of SARS-CoV-2 is dependent on the function of the 3CL protease, which cleaves viral polyproteins into functional non-structural proteins.[1][9] By inhibiting this enzyme, Ensitrelvir effectively halts the viral replication cycle. The this compound moiety is a critical component of the Ensitrelvir molecule, contributing to its binding affinity and inhibitory activity against the 3CL protease. The crystal structure of Ensitrelvir in complex with the SARS-CoV-2 3CL protease has been elucidated, providing insights into the specific molecular interactions that underpin its therapeutic effect.[10]

Signaling Pathway of SARS-CoV-2 Replication and Inhibition by Ensitrelvir

The following diagram illustrates the role of 3CL protease in the SARS-CoV-2 replication cycle and the mechanism of inhibition by Ensitrelvir.

Caption: SARS-CoV-2 Replication and Ensitrelvir Inhibition.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that has been described in various patents.[11] Below is a representative synthetic workflow and a step-by-step protocol derived from these sources.

Synthetic Workflow Diagram

Caption: Synthetic Workflow for this compound.

Step-by-Step Synthesis Protocol

This protocol is an illustrative example based on patent literature and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 5-nitro-6-chloro-2-methyl-2H-indazole [11]

-

To a solution of 6-chloro-2-methyl-2H-indazole (10 g, 0.06 mol) in sulfuric acid (30 g, 0.3 mol), cool the mixture to -5 to 5 °C with stirring.

-

Add fuming nitric acid (5.1 g, 0.09 mol) dropwise while maintaining the temperature between 0-20 °C.

-

After the addition is complete, allow the reaction to proceed at 20-30 °C for 2-4 hours.

-

Quench the reaction by pouring the mixture into 150 mL of ice water.

-

Extract the aqueous mixture with dichloromethane (2 x 100 mL).

-

Combine the organic layers and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield 5-nitro-6-chloro-2-methyl-2H-indazole.

Step 2: Synthesis of this compound [11]

-

In a reaction vessel, combine 5-nitro-6-chloro-2-methyl-2H-indazole (5 g, 0.024 mol), ethanol (50 mL), FeCl₃ (0.3 g), and activated carbon (0.3 g).

-

Control the reaction temperature at 30-40 °C and add hydrazine hydrate (7.6 g, 0.12 mol) dropwise over 20-30 minutes.

-

Maintain the reaction at 30-40 °C for 6-8 hours after the addition is complete.

-

Upon completion of the reaction, filter the mixture.

-

Concentrate the filtrate under reduced pressure.

-

To the residue, add dichloromethane (100 mL) and water (100 mL) and stir to dissolve and extract the product into the organic layer.

-

Separate the organic layer and concentrate under reduced pressure to obtain this compound.

Synthesis of Ensitrelvir from this compound

The final step in the synthesis of Ensitrelvir involves the coupling of this compound with a suitably functionalized triazinone intermediate.[12][13]

Illustrative Coupling Protocol: [14]

-

To a solution of the triazinone intermediate (e.g., (E)-6-(ethylthio)-3-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)-1-(2,4,5-trifluorobenzyl)-1,3,5-triazine-2,4(1H,3H)-dione) (0.727 mmol) and this compound (172 mg, 0.946 mmol) in anhydrous THF (6 mL), add LHMDS (1M in THF; 1.46 mL, 1.46 mmol) dropwise at 0 °C.

-

Stir the reaction mixture at 0 °C for 2.5 hours and then at room temperature for 40 minutes.

-

Quench the reaction with an aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude Ensitrelvir.

-

Further purification can be achieved by crystallization.[15]

Conclusion

This compound is a pivotal chemical entity in modern drug discovery and development. Its primary role as a key intermediate in the synthesis of the COVID-19 antiviral drug, Ensitrelvir, highlights its importance. This guide has provided a detailed overview of its physicochemical properties, its central application in antiviral synthesis, the mechanism of action of the final drug product, and illustrative synthetic protocols. For researchers and scientists in the pharmaceutical industry, a comprehensive understanding of this compound is crucial for the continued development of novel therapeutics.

References

- Lin, M. (2023). The crystal structure of SARS-CoV-2 3CL protease in complex with Ensitrelvir. RCSB PDB. [Link]

- Ferdous, J., & Rahman, M. S. (2022). Structure-Function Characteristics of SARS-CoV-2 Proteases and Their Potential Inhibitors from Microbial Sources. International Journal of Molecular Sciences, 23(15), 8538. [Link]

- (2022). CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine.

- Unoh, Y., Uehara, S., Nakahara, K., Nobori, H., Yamatsu, Y., Yamamoto, S., ... & Shionogi COVID-19 Drug Discovery Team. (2022). Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19. Journal of Medicinal Chemistry, 65(9), 6499–6512. [Link]

- Li, Z., et al. (2022). Two-stage one-pot synthetic strategy for the key triazone-triazole intermediate of ensitrelvir (S-217622), an oral clinical candidate for treating COVID-19. RSC Medicinal Chemistry, 13(12), 1547-1551. [Link]

- ResearchGate. (n.d.). Shionogi's synthetic strategy for ensitrelvir.

- Huateng Pharma. (2022). Ensitrelvir, A Novel Antiviral Drug Against COVID-19. Technology Networks. [Link]

- Otsuka, M., et al. (2024). Cocrystallization Enables Ensitrelvir to Overcome Anomalous Low Solubility Caused by Strong Intermolecular Interactions between Triazine-Triazole Groups in Stable Crystal Form. Molecular Pharmaceutics, 21(1), 354-363. [Link]

- National Center for Biotechnology Information. (n.d.). Structure and Function of SARS-CoV and SARS-CoV-2 Main Proteases and Their Inhibition: A Comprehensive Review. PubMed Central. [Link]

- Lee, C. C., et al. (2023). Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2. European Journal of Medicinal Chemistry, 250, 115222. [Link]

- Kovalevsky, A. (2021).

- ChemBK. (2024). This compound. [Link]

- RCSB PDB. (2023). 8UEB: Crystal structure of SARS-CoV-2 3CL protease with inhibitor 30. [Link]

- The Royal Society of Chemistry. (n.d.).

- ChemRxiv. (2022). Development of a manufacturing process toward the convergent synthesis of the COVID-19 antiviral Ensitrelvir. [Link]

- ChemBK. (2024). This compound. [Link]

- AA Blocks. (n.d.). 1893125-36-4 | this compound. [Link]

- ResearchGate. (n.d.). The binding mode of ensitrelvir (depicted in yellow) with the catalytic....

- App-Chem. (n.d.). This compound. [Link]

- HuiKang BoYuan. (n.d.). This compound. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural basis of nirmatrelvir and ensitrelvir activity against naturally occurring polymorphisms of the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aablocks.com [aablocks.com]

- 4. This compound CAS# 1893125-36-4 [gmall.chemnet.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. 1893125-36-4|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | 1893125-36-4 [sigmaaldrich.cn]

- 9. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine - Google Patents [patents.google.com]

- 12. Two-stage one-pot synthetic strategy for the key triazone-triazole intermediate of ensitrelvir (S-217622), an oral clinical candidate for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cocrystallization Enables Ensitrelvir to Overcome Anomalous Low Solubility Caused by Strong Intermolecular Interactions between Triazine-Triazole Groups in Stable Crystal Form - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of 6-Chloro-2-methyl-2H-indazol-5-amine Derivatives

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically approved and investigational drugs, particularly in oncology. This technical guide delves into the therapeutic potential of a specific, yet underexplored, chemical entity: 6-Chloro-2-methyl-2H-indazol-5-amine and its derivatives. By synthesizing data from structurally related compounds and established drug discovery principles, we illuminate a landscape of promising therapeutic targets. This document provides a comprehensive analysis of these targets, the rationale for their selection, and detailed experimental workflows for their validation, empowering researchers to pioneer novel therapeutics from this versatile chemical backbone.

Introduction: The Indazole Moiety as a Privileged Scaffold in Drug Discovery

Indazole-containing molecules have demonstrated a remarkable breadth of pharmacological activities.[1][2] This is largely attributed to the bicyclic aromatic structure of indazole, which can engage in various non-covalent interactions with biological macromolecules, most notably the ATP-binding pocket of protein kinases. The indazole nucleus serves as a versatile template that can be chemically modified at multiple positions to achieve high potency and selectivity for specific targets. Several FDA-approved small molecule anti-cancer drugs, such as Axitinib and Pazopanib, feature the indazole scaffold, underscoring its clinical significance.[1][2]

The subject of this guide, This compound , presents a unique substitution pattern that offers distinct opportunities for drug design. The 6-chloro substituent can provide a key interaction point within a target's binding site, while the 5-amino group serves as a crucial vector for building out diverse chemical libraries through well-established synthetic methodologies. The N2-methylation of the indazole core influences the molecule's physicochemical properties and its presentation to the target protein. While direct biological data on this specific parent compound is limited in publicly accessible literature, by examining the targets of structurally analogous compounds, particularly those bearing the 6-chloro-indazole core, we can logically infer a range of high-potential therapeutic targets.

Inferred Therapeutic Targets: A Focus on Protein Kinases in Oncology

Based on extensive analysis of patent literature and peer-reviewed studies on substituted indazole derivatives, protein kinases emerge as the most probable and compelling class of therapeutic targets for derivatives of this compound.[3] The following sections detail the most promising kinase targets and the rationale for their selection.

Aurora Kinases: Regulators of Mitosis

Rationale: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1] Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development.[1] Numerous indazole-based compounds have been reported as potent inhibitors of Aurora kinases.[4] The general structure of these inhibitors often involves a core indazole scaffold that anchors within the ATP-binding pocket, with various substituents extending into surrounding hydrophobic regions to enhance potency and selectivity. The 6-chloro and 5-amino groups of our core scaffold are well-positioned to be elaborated into moieties that can mimic the interactions of known indazole-based Aurora kinase inhibitors.

Pathways and Mechanisms: Inhibition of Aurora kinases disrupts several critical mitotic processes, including centrosome maturation, spindle assembly, and cytokinesis, ultimately leading to cell cycle arrest and apoptosis.

Illustrative Signaling Pathway:

Caption: Inhibition of the VEGFR2 Signaling Pathway by Indazole Derivatives to Block Angiogenesis.

c-Jun N-Terminal Kinase 3 (JNK3) and p38α Mitogen-Activated Protein Kinase (MAPK): Mediators of Stress and Inflammation

Rationale: While primarily associated with cancer, the JNK and p38 MAPK pathways are also implicated in inflammatory diseases and neurodegenerative disorders. Indazole-based inhibitors have shown selectivity for JNK3 and p38α. The 6-chloro substituent could be leveraged to achieve isoform-selective inhibition, a critical factor in developing therapies with improved safety profiles.

Pathways and Mechanisms: Inhibition of JNK3 and p38α can modulate the production of pro-inflammatory cytokines and regulate cellular responses to stress, offering therapeutic potential beyond oncology.

Hematopoietic Progenitor Kinase 1 (HPK1): An Emerging Immuno-Oncology Target

Rationale: HPK1 is a negative regulator of T-cell activation, and its inhibition is being explored as a novel strategy in cancer immunotherapy. By blocking HPK1, the anti-tumor immune response can be enhanced. Recent research has identified indazole-based compounds as potent HPK1 inhibitors. The 5-amino group of the core scaffold provides a convenient point for derivatization to interact with key residues in the HPK1 active site.

Pathways and Mechanisms: Inhibition of HPK1 leads to enhanced T-cell receptor (TCR) signaling, increased cytokine production, and improved T-cell-mediated tumor cell killing.

Experimental Workflows for Target Validation and Compound Characterization

A systematic and rigorous experimental cascade is essential to validate the predicted therapeutic targets and to characterize the biological activity of novel this compound derivatives.

Primary Screening: In Vitro Kinase Inhibition Assays

The initial step involves screening a library of synthesized derivatives against a panel of purified kinases to determine their inhibitory potency and selectivity.

Illustrative Experimental Workflow:

Caption: Workflow for In Vitro Kinase Inhibition Screening.

Detailed Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a robust and high-throughput method for measuring kinase activity. [5][6][7][8]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (derivative of this compound) in 100% DMSO.

-

Prepare the kinase, substrate (e.g., a biotinylated peptide), and ATP in a suitable kinase reaction buffer.

-

Prepare a detection solution containing a europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin (SA-APC).

-

-

Assay Procedure:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the kinase to initiate the reaction.

-

Add the ATP and substrate mixture.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

Stop the reaction by adding the detection solution.

-

Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Secondary Screening: Cellular Assays

Lead compounds identified from the primary screen should be further evaluated in cell-based assays to assess their effects on cell proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines.

Quantitative Data Summary: Antiproliferative Activity

| Cell Line | Cancer Type | Putative Target | IC50 (µM) of Exemplary Indazole Derivatives |

| HCT116 | Colon Cancer | Aurora Kinase | 0.1 - 5 |

| K562 | Leukemia | FGFR | 0.5 - 10 |

| PC-3 | Prostate Cancer | VEGFR | 0.2 - 8 |

| A549 | Lung Cancer | Multiple Kinases | 1 - 15 |

Note: The IC50 values are hypothetical and represent a plausible range based on published data for similar indazole-based kinase inhibitors.

Detailed Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. [4][9][10][11]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Mechanism of Action Studies

To elucidate the mechanism by which the lead compounds exert their anticancer effects, further cellular and molecular assays are necessary.

Detailed Protocol: Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis. [1][2][12][13][14]

-

Protein Extraction: Treat cancer cells with the test compound for various time points. Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against key apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression.

Detailed Protocol: Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle. [15][16][17][18][19]

-

Cell Treatment and Fixation: Treat cells with the test compound, harvest them, and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

-

Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The logical inference drawn from structurally related compounds strongly suggests that derivatives of this core will exhibit potent inhibitory activity against a range of clinically relevant protein kinases, including Aurora kinases, FGFRs, and VEGFRs. The experimental workflows and detailed protocols provided in this guide offer a clear and actionable path for researchers to validate these targets, characterize the biological activity of novel compounds, and ultimately unlock the full therapeutic potential of this versatile chemical scaffold. Future efforts should focus on the synthesis of diverse chemical libraries based on this core and their systematic evaluation in the described assay cascade to identify lead compounds with optimal potency, selectivity, and drug-like properties for further preclinical and clinical development.

References

- ResearchHub.

- Creative Biolabs Antibody. Protocol of Cell Cycle Staining Flow Cytometry. [Link]

- Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

- CLYTE Technologies.

- DCReport.

- Bio-Rad Antibodies. Flow Cytometry Protocols. [Link]

- PubMed.

- Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

- YouTube. How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024-06-11). [Link]

- ResearchGate.

- Google Patents.

- NIH. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. [Link]

Sources

- 1. Apoptosis western blot guide | Abcam [abcam.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US8299057B2 - Substituted indazole derivatives active as kinase inhibitors - Google Patents [patents.google.com]

- 4. broadpharm.com [broadpharm.com]

- 5. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. youtube.com [youtube.com]

- 8. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchhub.com [researchhub.com]

- 10. atcc.org [atcc.org]

- 11. clyte.tech [clyte.tech]

- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. researchgate.net [researchgate.net]

- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. assaygenie.com [assaygenie.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Cell Cycle Protocols [bdbiosciences.com]

The Ascendance of the 2H-Indazole Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has long been recognized as a "privileged scaffold" in medicinal chemistry. Among its tautomeric forms, the 2H-indazole has emerged from relative obscurity to become a cornerstone of modern drug discovery. This technical guide provides an in-depth exploration of the 2H-indazole core, from its historical roots to the cutting-edge synthetic methodologies that have enabled its widespread application. We will delve into the mechanistic intricacies of key synthetic transformations, provide actionable experimental protocols, and illuminate the therapeutic landscape dominated by 2H-indazole-containing pharmaceuticals, with a special focus on the paradigm-shifting PARP inhibitor, Niraparib.

Introduction: The Tale of Two Tautomers

Indazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a pyrazole ring. It exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the less common 2H-indazole. For many years, the synthesis and application of indazole derivatives were heavily focused on the 1H-tautomer. However, the unique spatial arrangement of substituents and distinct electronic properties of the 2H-indazole isomer have unlocked novel pharmacological activities, leading to a surge in interest from the medicinal chemistry community.[1][2] The 2H-indazole motif is now a key structural feature in a range of bioactive molecules, demonstrating efficacy in oncology, inflammation, and infectious diseases.[3][4]

A Historical Overview: From Fischer's Discovery to Modern Regioselectivity

The history of the indazole ring system dates back to the late 19th century, with Emil Fischer's pioneering work in 1883 on the synthesis of indole derivatives, a reaction that laid the conceptual groundwork for heterocyclic chemistry.[5][6] The initial synthesis of the indazole core was reported by Fischer from o-hydrazino cinnamic acid.[7] However, for much of its history, the selective synthesis of 2H-indazoles remained a significant challenge, with most synthetic routes yielding the more stable 1H-isomer as the major product.[8] The development of regioselective synthetic methods in recent decades has been a pivotal turning point, enabling the systematic exploration of 2H-indazoles as a distinct chemical class.

Modern Synthetic Methodologies for 2H-Indazoles

The ability to efficiently and selectively construct the 2H-indazole core is paramount for its use in drug discovery. Several powerful synthetic strategies have emerged, each with its own set of advantages and limitations.

The Davis-Beirut Reaction: A Paradigm Shift in 2H-Indazole Synthesis

A significant breakthrough in the synthesis of 2H-indazoles is the Davis-Beirut reaction . This versatile N-N bond-forming heterocyclization provides an efficient route to a wide variety of 2H-indazoles and indazolones under both acidic and basic conditions.[9][10] A key advantage of this reaction is its use of inexpensive starting materials and the avoidance of toxic heavy metals.[9] The reaction typically proceeds from o-nitrobenzaldehydes or related precursors and primary amines.[10]

The mechanism of the Davis-Beirut reaction is thought to involve the formation of a pivotal o-nitrosobenzylidine imine intermediate, which then undergoes an N-N bond-forming heterocyclization.[10][11] The reaction's robustness allows for the synthesis of diverse derivatives, including 3-alkoxy-2H-indazoles and fused polycyclic systems.[11][12]

Experimental Protocol: Synthesis of a 3-Alkoxy-2H-Indazole via the Davis-Beirut Reaction

This protocol is adapted from methodologies described in the literature.[10]

-

Starting Materials: o-Nitrobenzaldehyde, a primary amine, a suitable alcohol (e.g., methanol, ethanol), and a base (e.g., potassium hydroxide).

-

Step 1: Imine Formation (in situ): In a round-bottom flask, dissolve o-nitrobenzaldehyde (1 equivalent) and the primary amine (1.1 equivalents) in the chosen alcohol. Stir the mixture at room temperature. The formation of the corresponding imine can be monitored by thin-layer chromatography (TLC).

-

Step 2: Base-Mediated Cyclization: Once imine formation is complete, add a solution of potassium hydroxide (2-3 equivalents) in the same alcohol to the reaction mixture.

-

Step 3: Reaction Progression: Heat the mixture to reflux and monitor the reaction's progress by TLC until the starting materials are consumed.

-

Step 4: Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with an appropriate acid (e.g., dilute HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 3-alkoxy-2H-indazole.

Causality Behind Experimental Choices:

-

The use of a primary amine is crucial for the initial imine formation.

-

The alcoholic solvent acts as both the solvent and the source of the alkoxy group at the 3-position.

-

The base (KOH) is essential for the in situ generation of the reactive nitroso intermediate from the nitro group, which is a key step in the N-N bond formation.[12]

-

Heating to reflux provides the necessary activation energy for the cyclization reaction.

Transition Metal-Catalyzed Syntheses